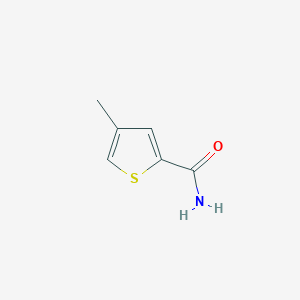

4-Methylthiophene-2-carboxamide

Description

BenchChem offers high-quality 4-Methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESQGXHWTOVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383749 | |

| Record name | 4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83933-16-8 | |

| Record name | 4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Methylthiophene-2-carboxamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a carboxamide group at the 2-position. This molecule belongs to the broader class of thiophene derivatives, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.[1] The unique electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities of the carboxamide moiety, make 4-methylthiophene-2-carboxamide an intriguing scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its fundamental properties, a detailed plausible synthesis pathway, predicted spectroscopic data for characterization, and an exploration of its potential applications in drug discovery and materials science.

Core Chemical and Physical Properties

4-Methylthiophene-2-carboxamide, with the CAS Number 83933-16-8 and molecular formula C₆H₇NOS, is a solid at room temperature.[2] Its core structure consists of a five-membered aromatic thiophene ring, which imparts a degree of rigidity and specific electronic characteristics.

Table 1: Physicochemical Properties of 4-Methylthiophene-2-carboxamide

| Property | Value | Source |

| Molecular Weight | 141.19 g/mol | [2] |

| Melting Point | 115-117 °C | [2] |

| Boiling Point | 264.4 °C at 760 mmHg | [2] |

| Density | 1.239 g/cm³ | [2] |

| Appearance | White to beige powder | [3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |

| XLogP3 | 1.2 | [2] |

| Topological Polar Surface Area | 71.3 Ų | [2] |

Synthesis and Purification

Synthesis of 4-Methylthiophene-2-carboxylic Acid

The synthesis of 4-methylthiophene-2-carboxylic acid can be achieved through the oxidation of 3-methylthiophene.[4] A common and effective method involves the use of a strong oxidizing agent like sodium dichromate in an aqueous solution.[4]

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: Charge the flask with 3-methylthiophene and an aqueous solution of sodium dichromate. The molar ratio of the oxidizing agent to the starting material should be optimized to ensure complete conversion while minimizing side reactions.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the crude 4-methylthiophene-2-carboxylic acid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Conversion to 4-Methylthiophene-2-carboxamide

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

-

Activation of Carboxylic Acid: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 4-methylthiophene-2-carboxylic acid in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add thionyl chloride (SOCl₂) dropwise at 0 °C. The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete formation of the acid chloride.

-

Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., dioxane or concentrated aqueous ammonia). Cool this solution in an ice bath.

-

Reaction: Slowly add the freshly prepared 4-methylthiophene-2-carbonyl chloride solution to the cold ammonia solution with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can then be isolated by removing the solvent under reduced pressure and partitioning the residue between an organic solvent and water.

-

Purification: The crude 4-methylthiophene-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Caption: Plausible two-step synthesis of 4-Methylthiophene-2-carboxamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring, the methyl group protons, and the amide protons.

-

Thiophene Protons (δ 7.0-8.0 ppm): Two signals are expected in the aromatic region, corresponding to the protons at the 3- and 5-positions of the thiophene ring. These would likely appear as singlets or narrow doublets due to small long-range coupling.

-

Amide Protons (δ 5.5-7.5 ppm): The two protons of the -NH₂ group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

-

Methyl Protons (δ 2.2-2.5 ppm): The three protons of the methyl group will appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.

-

Carbonyl Carbon (δ 160-170 ppm): The carbon of the carboxamide group is expected to be the most downfield signal.[5]

-

Thiophene Ring Carbons (δ 120-150 ppm): Four distinct signals are anticipated for the carbons of the thiophene ring. The carbon attached to the carboxamide group (C2) and the carbon attached to the methyl group (C4) will have different chemical shifts from the other two ring carbons (C3 and C5).

-

Methyl Carbon (δ 15-25 ppm): The carbon of the methyl group will appear as a signal in the far upfield region of the spectrum.[5]

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (3100-3400 cm⁻¹): Two bands are expected in this region corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O Stretching (1640-1690 cm⁻¹): A strong absorption band, characteristic of the amide I band (primarily C=O stretch), is expected in this region.[6]

-

N-H Bending (1590-1650 cm⁻¹): The amide II band, resulting from N-H bending, will also be present.

-

C-H Stretching (2850-3100 cm⁻¹): Both aromatic and aliphatic C-H stretching vibrations will be observed.

-

C=C Stretching (1400-1600 cm⁻¹): Aromatic C=C stretching vibrations from the thiophene ring will appear in this region.[7]

Mass Spectrometry

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 141. The fragmentation pattern would likely involve the loss of the amide group or cleavage of the thiophene ring.

Potential Applications and Reactivity

The thiophene-2-carboxamide scaffold is a key component in a number of biologically active compounds, suggesting a range of potential applications for 4-methylthiophene-2-carboxamide in drug discovery.[8][9]

Medicinal Chemistry

-

Anticancer Activity: Many thiophene carboxamide derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[8] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell growth.

-

Antimicrobial Agents: The thiophene nucleus is present in several antimicrobial drugs.[2] Thiophene-2-carboxamide derivatives have been investigated for their antibacterial and antifungal properties.

-

Enzyme Inhibition: The structural features of 4-methylthiophene-2-carboxamide make it a candidate for targeting various enzymes. For instance, related compounds have shown inhibitory activity against kinases and other enzymes involved in disease pathways.[10]

Caption: Structural features and potential biological activities.

Chemical Reactivity

The reactivity of 4-methylthiophene-2-carboxamide is dictated by the thiophene ring and the carboxamide functional group. The thiophene ring can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the carboxamide group will influence the position of substitution. The amide group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

Safety and Handling

While a specific safety data sheet (SDS) for 4-methylthiophene-2-carboxamide is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for the related compound 4-methylthiophene-2-carboxylic acid, it may cause skin and serious eye irritation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

4-Methylthiophene-2-carboxamide is a versatile heterocyclic compound with significant potential, particularly in the field of medicinal chemistry. Its structural features, combining the aromatic thiophene ring with a functional carboxamide group, provide a solid foundation for the development of novel therapeutic agents. While further experimental studies are needed to fully elucidate its spectroscopic properties and biological activity profile, the information presented in this guide, based on established chemical principles and data from related compounds, offers a robust starting point for researchers and scientists interested in exploring the potential of this promising molecule.

References

-

Ghodsinia, S. E., Akhlaghinia, B., Safaei, E., & Eshghi, H. (n.d.). Figure S126. FTIR spectrum of N-(3-ethoxypropyl)thiophene-2-carboxamide (23). In Green and Selective Synthesis of N-Substituted Amides using Water Soluble Porphyrazinato Copper(II) Catalyst. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. In Molecules. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(14), 3363. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of thiophene-2-carboxaldehyde ethylene diamine-N-dione. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide. Retrieved from [Link]

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

-

da Silva, A. C. A., et al. (2019). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. Retrieved from [Link]

-

Alfa Aesar. (2025, September 14). Safety Data Sheet: Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

Shah, P., & Verma, P. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

-

Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

Phosphorus, Sulfur, and Silicon and the Related Elements. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Retrieved from [Link]

-

Derridj, F., et al. (2010). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with aryl halides. ResearchGate. Retrieved from [Link]

-

Lee, J. C., & Lee, W. C. (2001). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. Bulletin of the Korean Chemical Society, 22(5), 549-550. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophene-2-carboxamide, N-decyl-N-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.labscoop.com [content.labscoop.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methylthiophene-2-carboxamide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-methylthiophene-2-carboxamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, outline a robust synthetic pathway, detail its analytical characterization, and explore its relevance as a scaffold in modern therapeutic design. This document is intended to serve as a practical resource for scientists engaged in the synthesis and evaluation of novel small molecules.

Introduction to the 4-Methylthiophene-2-carboxamide Scaffold

4-Methylthiophene-2-carboxamide belongs to the thiophene carboxamide class of compounds, which are recognized as "privileged structures" in medicinal chemistry. The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and electronic properties conferred by the sulfur heteroatom, which can lead to enhanced biological activity and improved pharmacokinetic profiles.[1][2] The carboxamide group is a crucial functional handle, capable of forming key hydrogen bond interactions with biological targets, a fundamental principle in rational drug design.[3]

The specific placement of a methyl group at the 4-position of the thiophene ring can subtly influence the molecule's steric and electronic properties, potentially leading to improved target selectivity and metabolic stability. This guide will provide the foundational knowledge necessary to synthesize, verify, and strategically utilize this promising chemical entity.

Key Molecular Identifiers:

| Property | Value |

|---|---|

| Chemical Name | 4-Methylthiophene-2-carboxamide |

| Synonyms | 4-methyl-thiophene-2-carboxylic acid amide, 4-methyl-2-thiophenecarboxamide |

| CAS Number | 83933-16-8[4] |

| Molecular Formula | C₆H₇NOS[4] |

| Molecular Weight | 141.19 g/mol [4] |

Synthesis of 4-Methylthiophene-2-carboxamide

Caption: Proposed two-step synthetic workflow for 4-Methylthiophene-2-carboxamide.

Step 1: Synthesis of 4-Methylthiophene-2-carboxylic acid

The logical precursor to the target amide is its corresponding carboxylic acid. This can be efficiently prepared via the oxidation of commercially available 4-methylthiophene-2-carboxaldehyde.[5][6]

Protocol: Oxidation of 4-Methylthiophene-2-carboxaldehyde

This protocol is adapted from standard oxidation procedures for aldehydes.[7]

-

Dissolution: Dissolve 4-methylthiophene-2-carboxaldehyde (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange/brown color of Cr(VI) is no longer present.

-

Work-up: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-methylthiophene-2-carboxylic acid can be purified by recrystallization to yield the pure product.

Step 2: Conversion of Carboxylic Acid to Primary Amide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. While direct reaction with ammonia requires high temperatures, modern coupling reagents offer mild and efficient alternatives.[8] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted method.[9][10]

Protocol: EDC/HOBt Mediated Amidation

-

Reagent Preparation: In an inert atmosphere (e.g., under nitrogen), dissolve 4-methylthiophene-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).[10]

-

Activation: Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) portion-wise.

-

Ammonia Source: Add a source of ammonia. A convenient method is the use of ammonium chloride (1.5 eq) in the presence of a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to generate ammonia in situ.[9]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, typically monitored by TLC or LC-MS (usually 12-24 hours).

-

Aqueous Work-up: Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methylthiophene-2-carboxamide can be purified by flash column chromatography on silica gel to yield the final product.

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Analytical Characterization

Confirmation of the structure and purity of the synthesized 4-methylthiophene-2-carboxamide is critical. This is achieved through a combination of spectroscopic techniques. As experimental spectra for this specific compound are not widely published, the following sections provide predicted data based on the analysis of its structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.5 - 7.7 | s | 1H | H5 | The proton at the 5-position is adjacent to the sulfur atom and is deshielded by the electron-withdrawing carboxamide group. |

| ~6.9 - 7.1 | s | 1H | H3 | The proton at the 3-position is coupled to the methyl group, but may appear as a singlet or a narrow quartet. |

| ~5.5 - 6.5 | br s | 2H | -NH₂ | The amide protons are typically broad and their chemical shift is concentration and solvent dependent. |

| ~2.2 - 2.4 | s | 3H | -CH₃ | The methyl group protons on the thiophene ring. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~163 - 166 | C=O | Typical chemical shift for a primary amide carbonyl carbon. |

| ~140 - 143 | C4 | The carbon bearing the methyl group. |

| ~135 - 138 | C2 | The carbon attached to the carboxamide group. |

| ~130 - 133 | C5 | The carbon at the 5-position of the thiophene ring. |

| ~124 - 127 | C3 | The carbon at the 3-position of the thiophene ring. |

| ~15 - 17 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~3350 & ~3180 | Medium-Strong | N-H stretch | Primary Amide (-NH₂) |

| ~3100 | Weak | C-H stretch | Aromatic (Thiophene) |

| ~1660 | Strong | C=O stretch (Amide I) | Primary Amide |

| ~1620 | Medium | N-H bend (Amide II) | Primary Amide |

| ~1400-1550 | Medium | C=C stretch | Aromatic (Thiophene) |

The C=O stretching frequency in amides is lower than that in ketones due to resonance delocalization of the nitrogen lone pair.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 141, corresponding to the molecular weight of the compound. Due to the presence of one nitrogen atom, this peak will have an odd m/z value.[9]

-

[M-16]⁺: A peak at m/z = 125, resulting from the loss of the NH₂ radical.

-

[M-44]⁺: A peak at m/z = 97, corresponding to the loss of the carboxamide group as a neutral molecule, leading to the 4-methylthienyl cation.

-

Acylium Ion: A prominent peak at m/z = 125, corresponding to the [M-NH₂]⁺ fragment.

-

McLafferty Rearrangement: Not expected for this molecule as it lacks a gamma-hydrogen relative to the carbonyl group.[9]

Reactivity and Chemical Behavior

The chemical reactivity of 4-methylthiophene-2-carboxamide is dictated by its functional groups and the aromatic thiophene ring.

-

Amide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions. The N-H protons are weakly acidic.

-

Thiophene Ring: The thiophene ring is susceptible to electrophilic aromatic substitution. The electron-donating nature of the sulfur atom and the methyl group, and the electron-withdrawing nature of the carboxamide group will direct incoming electrophiles. The 5-position is the most likely site for electrophilic attack due to activation by the sulfur atom.

-

Methyl Group: The methyl group can be a site for radical halogenation under appropriate conditions.

Applications in Drug Development

The thiophene-2-carboxamide scaffold is a cornerstone in the design of various therapeutic agents, particularly enzyme inhibitors and receptor antagonists. The specific 4-methyl substitution can be explored to optimize potency, selectivity, and pharmacokinetic properties.

As Enzyme Inhibitors

Thiophene carboxamide derivatives have been successfully developed as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

-

IKK-2 Inhibitors: IκB kinase-2 (IKK-2) is a key enzyme in the NF-κB signaling pathway, which is a central regulator of inflammation. Thiophenecarboxamide derivatives have been identified as potent IKK-2 inhibitors, making them attractive candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.[11][12]

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis (the formation of new blood vessels), a hallmark of cancer. Ortho-amino thiophene carboxamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant cytotoxic effects against cancer cell lines.[13]

As Receptor Antagonists

The thiophene carboxamide scaffold has also been utilized in the development of antagonists for G-protein coupled receptors (GPCRs).

-

P2Y₁₄ Receptor Antagonists: The P2Y₁₄ receptor is implicated in inflammatory processes, and its antagonists are being investigated for the treatment of inflammatory bowel disease (IBD). Recently, a series of 4-amide-thiophene-2-carboxyl derivatives were discovered as highly potent P2Y₁₄ receptor antagonists with subnanomolar activity and favorable drug-like properties.[14][15] This highlights the potential of the 4-substituted thiophene scaffold in this therapeutic area.

The presence of the 4-methyl group in 4-methylthiophene-2-carboxamide provides a vector for further chemical modification to explore structure-activity relationships (SAR) and to optimize lead compounds in drug discovery programs.

Safety and Handling

As with any chemical compound, 4-methylthiophene-2-carboxamide should be handled with appropriate safety precautions in a laboratory setting. A full Safety Data Sheet (SDS) should be consulted before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Methylthiophene-2-carboxamide is a valuable heterocyclic compound with a straightforward, albeit not explicitly published, synthetic route. Its structure, combining the versatile thiophene ring with a hydrogen-bonding carboxamide group, makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides the necessary technical information for researchers to synthesize, characterize, and strategically employ this compound in their drug discovery endeavors. The predictive nature of the analytical data presented herein should be taken into consideration, and experimental verification is strongly recommended upon synthesis.

References

- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- BenchChem. (2025).

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

- PubMed. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.

- ACS Publications. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.

- RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

- Taylor & Francis Online. (2005). Novel thiophenecarboxamide IKK-2 inhibitors.

- PubMed. (n.d.). Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors.

- ResearchGate. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment.

- National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.

- Google Patents. (n.d.). Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme ikk-2.

- National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- PubMed. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor.

- Echemi. (n.d.). 4-methylthiophene-2-carboxamide.

- ResearchGate. (n.d.). Experimental and theoretical IR spectra of thiophene.

- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article.

- PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.

- ChemicalBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis.

- Echemi. (n.d.). 4-methylthiophene-2-carboxamide.

- Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives.

- ResearchGate. (2025). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids.

- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- National Institutes of Health. (n.d.). Therapeutic importance of synthetic thiophene.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Ruthenium(II) carbonyl complexes containing benzhydrazone ligands: Synthesis, structure and.

- ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with....

- ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic....

- MDPI. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from The University of Liverpool Repository.

- National Institutes of Health. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.

- ChemicalBook. (2023). 4-METHYL-THIOPHENE-2-CARBOXAMIDE | 83933-16-8.

- ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm) | Download Table.

- NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.

- National Institutes of Health. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

- Stenutz. (n.d.). NMR chemical shift prediction of thiophenes.

- NIST WebBook. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.

- ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. AU2004203967B2 - Thiophene carboxamides as inhibitors of the enzyme IKK-2 - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-amino-4-methylthiophene-2-carboxylate [webbook.nist.gov]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Hit-to-lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

4-Methylthiophene-2-carboxamide molecular weight

An In-Depth Technical Guide to 4-Methylthiophene-2-carboxamide (C₆H₇NOS) for Advanced Research

Executive Summary

4-Methylthiophene-2-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group and a carboxamide functional group. With a molecular weight of approximately 141.19 g/mol , this molecule serves as a critical scaffold and building block in medicinal chemistry and materials science.[1][2] The thiophene-2-carboxamide core is a well-established "privileged structure," forming the basis of numerous therapeutic agents, including anticoagulants like Rivaroxaban and novel anticancer compounds.[3] Recent research continues to uncover its potential in developing potent antagonists for inflammatory diseases and new classes of antibacterial agents.[4][5] This guide provides a comprehensive overview of its molecular characteristics, a robust protocol for its synthesis and characterization, and an exploration of its significance in modern drug discovery, tailored for researchers and drug development professionals.

Molecular Identity and Physicochemical Profile

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and pharmacokinetic behavior, directly influencing its suitability as a drug candidate or chemical intermediate.

Molecular Weight and Core Identifiers

The molecular weight is a foundational property derived from the compound's molecular formula, C₆H₇NOS.[1][2] It is essential for stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry.

The distinction is critical: the average molecular weight accounts for the natural isotopic abundance of elements, while the exact mass corresponds to the most abundant isotope, which is what is precisely measured in high-resolution mass spectrometry.

Physicochemical Data Summary

The properties summarized below provide critical insights for experimental design. For instance, the Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (XLogP3) are key predictors of a molecule's potential for oral bioavailability, often assessed against frameworks like Lipinski's Rule of Five. With a TPSA of 71.3 Ų and an XLogP3 value under 2, 4-methylthiophene-2-carboxamide exhibits characteristics favorable for membrane permeability and absorption.[1][2]

| Property | Value | Source(s) |

| CAS Number | 83933-16-8 | [1][6] |

| Molecular Formula | C₆H₇NOS | [1][2] |

| Melting Point | 115-117 °C | [1][2] |

| Boiling Point | 264.4 °C at 760 mmHg | [1][2] |

| Density | 1.239 g/cm³ | [1][2] |

| Topological Polar Surface Area | 71.3 Ų | [2] |

| XLogP3 (Partition Coefficient) | 1.856 | [1] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Purification

While 4-methylthiophene-2-carboxamide is commercially available, an in-house synthesis may be required for derivatization or isotopic labeling studies. The most direct and reliable synthetic route involves the amidation of the corresponding carboxylic acid, 4-methylthiophene-2-carboxylic acid. This precursor is readily accessible through the selective lithiation and carboxylation of 3-methylthiophene or can be purchased directly.

Proposed Synthetic Workflow

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The workflow involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an ammonia source. The formation of a highly reactive acyl chloride intermediate is a common and efficient strategy.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]

- 5. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-METHYL-THIOPHENE-2-CARBOXAMIDE | 83933-16-8 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 4-Methylthiophene-2-carboxamide

Abstract: 4-Methylthiophene-2-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis requires a nuanced understanding of thiophene chemistry and amide bond formation. This guide provides a comprehensive overview of the principal synthetic pathways, moving from classical, high-yield methods to modern catalytic strategies. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis to aid researchers in selecting the optimal route for their specific application.

Introduction and Retrosynthetic Analysis

The thiophene ring is a key scaffold in numerous pharmaceuticals, valued for its unique electronic properties and ability to act as a bioisostere of a phenyl ring. The 4-methyl-2-carboxamide substitution pattern provides specific vectors for molecular elaboration, making it a desirable intermediate. A logical approach to its synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into readily available starting materials.

The most apparent disconnection is across the amide C-N bond, immediately suggesting a reaction between a 4-methylthiophene-2-carbonyl derivative and an ammonia source. This primary disconnection reveals two major families of synthetic strategies: those proceeding through an activated carboxylic acid derivative and those employing modern cross-coupling reactions.

Caption: Retrosynthetic analysis of 4-Methylthiophene-2-carboxamide.

Pathway I: The Classical Acyl Chloride Route

This is the most established and often highest-yielding pathway. It is a three-step process involving the preparation of a carboxylic acid precursor, its activation to an acyl chloride, and subsequent amination.

Step A: Synthesis of 4-Methylthiophene-2-carboxylic acid

The synthesis of the carboxylic acid precursor is foundational. While multiple routes exist to functionalize the thiophene ring, a common and reliable method involves the lithiation of 3-methylthiophene followed by quenching with carbon dioxide.

-

Causality of Experimental Choices:

-

Directed Ortho-Metalation: The methyl group at the 3-position is not sufficiently activating to direct electrophilic substitution reliably to the 2-position. Therefore, a more robust strategy is required. Deprotonation with a strong base like n-butyllithium (n-BuLi) preferentially occurs at the C2 position due to the acidifying effect of the adjacent sulfur atom.

-

Quenching with CO₂: Solid carbon dioxide (dry ice) serves as an inexpensive and efficient electrophile to carboxylate the organolithium intermediate.

-

Step B: Activation to 4-Methylthiophene-2-carbonyl chloride

Carboxylic acids are generally unreactive towards weak nucleophiles like ammonia because the acidic proton will react first to form a stable ammonium carboxylate salt.[1][2] Therefore, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. The formation of an acyl chloride is the most common activation strategy.

-

Reagent Selection:

-

Thionyl Chloride (SOCl₂): A widely used reagent that produces gaseous byproducts (SO₂ and HCl), simplifying purification. It is cost-effective and highly efficient.

-

Oxalyl Chloride ((COCl)₂): Often preferred for milder reaction conditions and even cleaner reactions, as its byproducts (CO, CO₂, and HCl) are all gaseous. A catalytic amount of dimethylformamide (DMF) is typically required to form the reactive Vilsmeier reagent in situ.

-

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in a non-polar solvent (e.g., Toluene), reflux | High reactivity, inexpensive, gaseous byproducts | Harsh conditions, can be corrosive |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF), cat. DMF, 0°C to RT | Milder conditions, very clean, gaseous byproducts | More expensive, moisture sensitive |

Step C: Amination with Ammonia

The highly electrophilic carbon of the acyl chloride readily undergoes nucleophilic attack by ammonia.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5]

-

Mechanism Insight:

-

Nucleophilic Addition: The lone pair of electrons on the ammonia molecule attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[4]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.[5]

-

Deprotonation: The resulting protonated amide is deprotonated by a base. Crucially, a second equivalent of ammonia is consumed to neutralize the hydrogen chloride (HCl) byproduct, forming ammonium chloride.[6][7] For this reason, the reaction must be run with at least two equivalents of ammonia or in the presence of an alternative base like pyridine or triethylamine.[8]

-

Caption: Workflow for the Classical Acyl Chloride Pathway.

Pathway II: Modern Catalytic Approaches

While robust, the classical pathway generates stoichiometric waste. Modern synthetic chemistry emphasizes atom economy, leading to the development of direct and cross-coupling methods.

Direct Catalytic Amidation

This "greener" approach forms the amide bond directly from the carboxylic acid and an amine source, with water as the only byproduct.[9] The primary challenge is overcoming the formation of the unreactive ammonium carboxylate salt. This is achieved by using catalysts that activate the carboxylic acid in situ at elevated temperatures.

-

Catalyst Systems:

-

Boric Acid (B(OH)₃): A mild, inexpensive, and environmentally benign catalyst that is thought to activate the carboxylic acid by forming a borate ester intermediate, facilitating nucleophilic attack by the amine.[10]

-

Transition Metal Catalysts: Systems based on metals like iron (e.g., Fe₃O₄) have been developed for N-methyl amidation and can be adapted for primary amides.[11][12]

-

-

Trustworthiness: These methods are powerful but often require careful optimization of reaction conditions (temperature, solvent, catalyst loading) for a specific substrate. The reaction equilibrium can be driven to completion by removing water, often with a Dean-Stark apparatus.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[13] This pathway would involve coupling an aryl halide (e.g., 4-methyl-2-bromothiophene) with an ammonia equivalent.

-

Mechanistic Pillars: The reaction proceeds through a well-defined catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[14][15]

-

-

Expertise in Practice: The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential to facilitate the reductive elimination step and prevent catalyst decomposition.[14][16] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is also standard.[17]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Ullmann-Type Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[18] While often requiring harsher conditions (high temperatures) than its palladium-catalyzed counterpart, modern ligand development has improved its scope and mildness.[19][20] The reaction typically involves an aryl iodide or bromide, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine), and a base.[18][21] This presents another viable, albeit less common, route from a halo-thiophene precursor.

Comparative Analysis of Pathways

| Pathway | Starting Material | Key Reagents | Temperature | Atom Economy | Advantages | Disadvantages |

| Classical Acyl Chloride | 4-Methylthiophene | n-BuLi, CO₂, SOCl₂, NH₃ | Low to High | Poor | High yield, reliable, well-established | Multi-step, stoichiometric waste, harsh reagents |

| Direct Amidation | 4-Methylthiophene-2-carboxylic acid | B(OH)₃ or other catalyst | High | Excellent | "Green," fewer steps, water is only byproduct | High temperatures, requires water removal, catalyst optimization needed |

| Buchwald-Hartwig | 4-Methyl-2-halothiophene | Pd catalyst, phosphine ligand, base | Moderate | Good | High functional group tolerance, milder conditions | Expensive catalyst/ligands, requires inert atmosphere |

| Ullmann Condensation | 4-Methyl-2-halothiophene | Cu catalyst, ligand, base | High | Good | Inexpensive metal catalyst | Often requires high temperatures, narrower scope than Pd |

Experimental Protocols

Protocol: Synthesis of 4-Methylthiophene-2-carboxamide via the Acyl Chloride Pathway

Disclaimer: These protocols are illustrative and should be performed by trained chemists with appropriate safety precautions.

Step A: 4-Methylthiophene-2-carboxylic acid

-

To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and 3-methylthiophene (5.0 g, 51 mmol).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 22.4 mL, 56 mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, crush an excess of dry ice (approx. 30 g) and quickly add it to the reaction mixture in one portion.

-

Allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction with water (50 mL) and acidify to pH ~2 with 2 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step B: 4-Methylthiophene-2-carbonyl chloride[3]

-

Combine 4-methylthiophene-2-carboxylic acid (5.0 g, 35 mmol) and thionyl chloride (10 mL, 138 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

-

Heat the mixture to reflux (approx. 80 °C) for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-methylthiophene-2-carbonyl chloride is often used directly in the next step without further purification.

Step C: 4-Methylthiophene-2-carboxamide[5]

-

Cool a concentrated aqueous solution of ammonia (30%, 50 mL) in an ice bath.

-

Dissolve the crude 4-methylthiophene-2-carbonyl chloride from the previous step in a minimal amount of anhydrous THF (20 mL).

-

Add the acyl chloride solution dropwise to the cold, vigorously stirring ammonia solution. A white precipitate will form immediately.

-

After the addition is complete, continue stirring in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove ammonium chloride.

-

Dry the solid under vacuum to yield 4-methylthiophene-2-carboxamide.

Conclusion

The synthesis of 4-Methylthiophene-2-carboxamide can be approached through several distinct pathways. The classical acyl chloride route remains a highly reliable and robust method for producing large quantities of the material, despite its lower atom economy. For researchers focused on sustainable chemistry or requiring milder conditions, direct catalytic amidation offers a promising alternative, albeit one that may require initial optimization. Finally, advanced cross-coupling strategies like the Buchwald-Hartwig amination provide a powerful tool for synthesis, particularly when high functional group tolerance is paramount. The choice of pathway is ultimately a strategic decision, balancing factors of yield, cost, scale, and experimental constraints.

References

-

Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... - ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination - Grokipedia. Available at: [Link]

- Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof - Google Patents.

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate - PrepChem.com. Available at: [Link]

-

General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions - ResearchGate. Available at: [Link]

-

Catalytic Amidation - University College London. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 - Ganesh Remedies. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis - Doc Brown's Chemistry. Available at: [Link]

-

Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling - ResearchGate. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Amide formation from carboxylic acid derivatives. - Khan Academy. Available at: [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses. Available at: [Link]

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. Available at: [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - National Institutes of Health (NIH). Available at: [Link]

-

Amide formation from carboxylic acid derivatives. - YouTube. Available at: [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - ResearchGate. Available at: [Link]

-

Synthesis of amides from carboxylic acids and derivatives thereof - Science of Synthesis. Available at: [Link]

-

Relevant direct primary amide formation from carboxylic acids - ResearchGate. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Reactions of Acyl Chlorides Involving Nitrogen Compounds - Chemistry LibreTexts. Available at: [Link]

- Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid - Google Patents.

-

reaction between acyl chlorides and ammonia - addition / elimination - Chemguide. Available at: [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

Making Amides from Carboxylic Acids - YouTube. Available at: [Link]

-

Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - MDPI. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Buy 4-Methylthiophene-2-carbonyl chloride | 32990-47-9 [smolecule.com]

- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Khan Academy [khanacademy.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Catalytic Amidation [catalyticamidation.info]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Physicochemical Properties of 4-Methylthiophene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the success of any research and development endeavor hinges on a foundational understanding of the materials at hand. This guide provides a comprehensive technical overview of the physicochemical properties of 4-Methylthiophene-2-carboxamide, a molecule of significant interest in contemporary medicinal chemistry. We will delve into the nuances of its chemical nature, offering not just data, but a deeper, mechanistic understanding of its behavior. This document is structured to be a practical and authoritative resource, empowering researchers to make informed decisions in their experimental designs and drug development pipelines.

Molecular Architecture and its Physicochemical Implications

The distinct properties of 4-Methylthiophene-2-carboxamide (C₆H₇NOS) arise from its unique molecular structure. The core of the molecule is a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This ring system is substituted at the 2-position with a carboxamide group (-CONH₂) and at the 4-position with a methyl group (-CH₃).

The interplay of these functionalities governs the molecule's overall character:

-

Thiophene Ring: Imparts aromaticity and a degree of lipophilicity.

-

Carboxamide Group: A polar moiety capable of acting as both a hydrogen bond donor and acceptor, significantly influencing melting point, solubility, and receptor binding potential.

-

Methyl Group: A small, nonpolar substituent that contributes to the molecule's lipophilicity.

This combination of polar and nonpolar features suggests an amphiphilic nature, a key consideration in its interaction with biological systems and its formulation into delivery systems.

Core Physicochemical Data

A thorough understanding of the fundamental physicochemical properties is paramount for any application. The following table summarizes the key data for 4-Methylthiophene-2-carboxamide.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₆H₇NOS | The basis for all stoichiometric calculations and elemental analysis.[1][2] |

| Molecular Weight | 141.19 g/mol | Critical for accurate preparation of solutions and interpretation of mass spectrometry data.[1][2] |

| Melting Point | 115-117 °C | A primary indicator of purity. A sharp melting point range is indicative of a high-purity sample. The relatively high melting point for a molecule of this size suggests strong intermolecular forces, primarily hydrogen bonding mediated by the carboxamide group.[1][2] |

| Boiling Point | 264.4 °C at 760 mmHg | Provides information about the volatility of the compound. However, thermal decomposition may occur at this temperature.[1][2] |

| Density | 1.239 g/cm³ | Useful for formulation and process chemistry calculations.[1][2] |

| Solubility | No experimental data available. Predicted to have moderate solubility in polar aprotic solvents and lower solubility in water and nonpolar organic solvents. | A critical parameter for drug delivery, formulation, and in vitro assay design. The amphiphilic nature suggests a complex solubility profile that must be experimentally determined for specific solvent systems. |

| pKa | No experimental data available. The amide proton is weakly acidic (pKa ~17), while the thiophene ring is very weakly basic. | The ionization state at physiological pH (around 7.4) is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. |

| XLogP3 | 1.85570 | A calculated measure of lipophilicity, suggesting a moderate degree of lipid solubility. This value is important for predicting membrane permeability and potential for oral absorption.[1][2] |

Experimental Methodologies for Physicochemical Characterization

To ensure the integrity of research findings, it is essential to employ robust and validated experimental protocols for determining the physicochemical properties of 4-Methylthiophene-2-carboxamide.

Melting Point Determination by Capillary Method

Causality: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid transitions to a liquid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Thus, this method serves as a reliable indicator of purity.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 4-Methylthiophene-2-carboxamide sample is thoroughly dried and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.[3] Tap the sealed end of the tube on a hard surface to compact the sample.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating Profile:

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the entire sample has completely melted (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Self-Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow range for a pure sample.

Workflow for Melting Point Determination

Caption: Standard Operating Procedure for Melting Point Determination.

Solubility Determination by Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable measure of the maximum concentration of the solute in a given solvent at a specific temperature.

Step-by-Step Protocol:

-

Solvent Selection: Choose a panel of relevant solvents, such as water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add an excess amount of solid 4-Methylthiophene-2-carboxamide to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[5][6]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of 4-Methylthiophene-2-carboxamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Self-Validation: Prepare a calibration curve with known concentrations of the compound to ensure the accuracy of the quantification. The experiment should be performed in triplicate.

Workflow for Shake-Flask Solubility Determination

Caption: Interconnectivity of Physicochemical Properties in Drug Development.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 4-Methylthiophene-2-carboxamide, grounding the available data in the context of its molecular structure and its potential applications in research and drug development. By understanding the principles behind these properties and employing rigorous experimental methodologies for their determination, scientists and researchers can confidently advance their work with this promising chemical entity.

References

-

ACS Publications. (2020, July 17). Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. The Journal of Organic Chemistry. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Japanese Pharmacopoeia. Melting Point Determination / General Tests. [Link]

-

Indian Journal of Pure & Applied Physics. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

-

MDPI. (2023, March 31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

-

PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

NIH National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

-

MDPI. (2022, November 29). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

-

NIH National Center for Biotechnology Information. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

NIH National Center for Biotechnology Information. (2022, December 17). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Royal Society of Chemistry. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

-

NIH National Center for Biotechnology Information. Methyl thenoate. [Link]

-

NIH National Center for Biotechnology Information. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

4-Methylthiophene-2-carboxamide solubility data

An In-Depth Technical Guide to the Solubility Profile of 4-Methylthiophene-2-carboxamide

Introduction

4-Methylthiophene-2-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with both a methyl and a carboxamide group. Thiophene carboxamides serve as crucial scaffolds in medicinal chemistry and drug development due to their diverse pharmacological properties, including potential anticancer and antibacterial activities.[1][2][3][4] For any compound to advance through the drug discovery pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, aqueous solubility is arguably one of the most critical parameters.

Low solubility can severely hamper drug development, leading to unreliable results in in vitro assays, poor bioavailability, and significant challenges in formulation.[5][6] Therefore, accurately characterizing the solubility of a lead compound like 4-Methylthiophene-2-carboxamide is not merely a data collection exercise; it is a foundational step that informs lead optimization, guides formulation strategies, and ultimately dictates the viability of a drug candidate.[6][7]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Methylthiophene-2-carboxamide. We will delve into its key physicochemical properties, present authoritative, step-by-step protocols for determining both thermodynamic and kinetic solubility, and discuss the implications of these findings for researchers in drug development.

Physicochemical Properties & Theoretical Solubility Profile

The molecular structure of a compound dictates its solubility. The interplay between lipophilic and hydrophilic features, along with properties like crystal lattice energy, governs how well it dissolves in a given solvent.

The structure of 4-Methylthiophene-2-carboxamide contains a primary amide group, which can act as both a hydrogen bond donor and acceptor, contributing to potential solubility in polar, protic solvents like water.[8][9] However, the thiophene ring and the methyl group introduce lipophilic character, which is expected to limit aqueous solubility. The melting point of a compound can also provide an indirect indication of its solubility; a higher melting point often correlates with stronger crystal lattice energy, which must be overcome by solvent interactions, suggesting lower solubility.

A summary of the known physicochemical properties is presented below.

Table 1: Physicochemical Properties of 4-Methylthiophene-2-carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇NOS | |

| Molecular Weight | 141.19 g/mol | |

| Melting Point | 115-119 °C | [10][11] |

| Boiling Point | 264.4 °C at 760 mmHg | |

| Density | 1.239 g/cm³ | |

| XLogP3 | 1.86 | |

| Topological Polar Surface Area | 71.3 Ų | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 2 |[10] |

The XLogP3 value of approximately 1.86 suggests a moderate degree of lipophilicity. Generally, compounds with a LogP greater than 3 are considered highly lipophilic and often exhibit poor aqueous solubility. While below this threshold, the value indicates that 4-Methylthiophene-2-carboxamide is not highly polar, predicting that its solubility in water will be limited. A general goal for aqueous solubility in drug discovery is often cited as >60 µg/mL.[7]

Based on these properties, we can hypothesize:

-

Poor to moderate solubility in aqueous buffers.

-

Good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

-

Moderate solubility in alcohols like ethanol and methanol.

-

Poor solubility in nonpolar solvents like hexane.

While theoretical predictions are useful, they must be confirmed by empirical measurement. The following sections detail the gold-standard methodologies for this purpose.

Methodologies for Experimental Solubility Determination

Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.[6]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution. It is the most rigorous measurement, critical for formulation and late-stage development.[5][12] The Shake-Flask method is the universally accepted standard for this determination.[12]

-

Kinetic Solubility is determined by precipitating a compound from a high-concentration DMSO stock solution into an aqueous buffer. It is a high-throughput method ideal for screening large numbers of compounds in early discovery.[6][7][13] The value obtained often represents a supersaturated state and is highly relevant for interpreting results from in vitro biological assays, which commonly use DMSO stocks.[5]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

Causality: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Using an excess of the solid compound ensures that the solution becomes saturated.[12] Extended agitation (typically 24-72 hours) is crucial to allow sufficient time for the dissolution process to reach equilibrium, which is particularly important for crystalline solids with high lattice energy.[5][12]

Experimental Protocol:

-

Preparation:

-

Add an excess amount of solid 4-Methylthiophene-2-carboxamide to a series of clear glass vials. A 5-fold excess over the estimated solubility is a common starting point.[14]

-

Dispense a precise volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol) into each vial.

-

Include at least one reference compound with known solubility for quality control.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a consistent agitation speed and a controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a defined period, typically 24 to 48 hours. To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); the solubility value should be consistent.[14]

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let undissolved solid sediment.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the saturated solution from the remaining solid using either centrifugation at high speed or filtration through a low-binding filter plate (e.g., 0.45 µm PVDF).[5]

-

-

Quantification:

-

Prepare a standard calibration curve of 4-Methylthiophene-2-carboxamide in the chosen solvent.

-

Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[5]

-

The determined concentration represents the thermodynamic solubility. The assay should be run in at least duplicate.[5]

-

Workflow Diagram: Thermodynamic Solubility (Shake-Flask Method)

Caption: General workflow for high-throughput Kinetic Solubility determination.

Expected Solubility Data & Implications

While extensive public data for 4-Methylthiophene-2-carboxamide is not available, a researcher executing the protocols above would populate a table similar to the one below.

Table 2: Template for Experimental Solubility Data of 4-Methylthiophene-2-carboxamide

| Solvent/Buffer | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Water | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Kinetic | Experimental Value | Calculated Value |

| Ethanol | 25 | Thermodynamic | Experimental Value | Calculated Value |

| DMSO | 25 | N/A (Miscible) | >20000 | >140000 |

Implications for Drug Development:

-

Low Aqueous Solubility (<10 µg/mL): If the thermodynamic solubility in PBS is low, it signals potential issues with oral bioavailability. The compound may require formulation strategies such as amorphous solid dispersions or salt formation (if ionizable groups were present) to improve dissolution.

-

Kinetic vs. Thermodynamic Discrepancy: A large difference between kinetic and thermodynamic solubility (with kinetic being much higher) suggests the compound readily forms supersaturated solutions that are prone to crashing out over time. This is a critical consideration for intravenous dosing formulations and for interpreting in vitro assay results, where precipitation in the assay well could lead to inaccurate potency measurements.

-